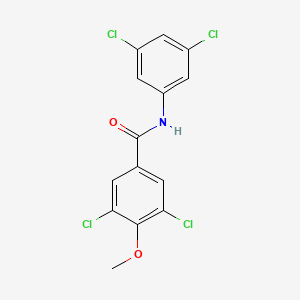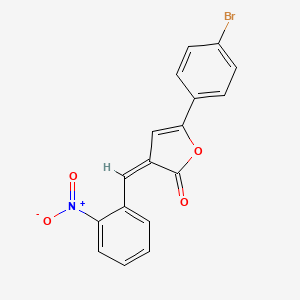![molecular formula C15H13N5OS B3732723 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3732723.png)
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone
説明
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone, also known as PTP1B inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor works by binding to the active site of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone and inhibiting its activity. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate (IRS) proteins. Inhibition of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone results in increased insulin sensitivity by preventing the dephosphorylation of IRS proteins, which leads to increased insulin signaling and improved glucose uptake.
Biochemical and Physiological Effects:
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has also been shown to reduce body weight and adiposity in animal models of obesity. Additionally, 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone, which makes it a valuable tool for studying the role of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone in insulin signaling and other cellular processes. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor is also relatively easy to synthesize and can be obtained in large quantities. However, 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor. One potential direction is to explore its potential as a therapeutic agent for diabetes, obesity, and cancer. Another potential direction is to investigate its role in other cellular processes, such as inflammation and immune response. Additionally, further research is needed to optimize the synthesis and formulation of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor for use in lab experiments and potential clinical applications.
科学的研究の応用
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-obesity, and anti-cancer properties. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor works by inhibiting the activity of protein tyrosine phosphatase 1B (2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone), which is an enzyme that negatively regulates insulin signaling. Inhibition of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone results in increased insulin sensitivity, which can lead to improved glucose uptake and reduced blood glucose levels. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
2-anilino-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-13-9-12(10-22-15-16-7-4-8-17-15)19-14(20-13)18-11-5-2-1-3-6-11/h1-9H,10H2,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGABYBSHIGXRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B3732646.png)
![N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3732663.png)
![N~1~-(4-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732669.png)

![methyl 2-{[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3732672.png)
![N-(2-methoxy-4-{[3-(4-methoxyphenyl)acryloyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3732675.png)
![1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732682.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B3732689.png)
![7-bromo-2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3732693.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3732710.png)
![N-(3-bromophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3732715.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3732738.png)